molecular formula C8H8F3N B14900621 2-(2,2-Difluoroethyl)-3-fluoroaniline

2-(2,2-Difluoroethyl)-3-fluoroaniline

Cat. No.: B14900621
M. Wt: 175.15 g/mol
InChI Key: DIBPHDDDHSXIKT-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)-3-fluoroaniline is an organic compound that features both fluorine and difluoroethyl groups attached to an aniline core. This compound is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties imparted by the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods

Industrial production of 2-(2,2-Difluoroethyl)-3-fluoroaniline may involve large-scale electrophilic fluorination processes. These processes often utilize reagents like (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitate the incorporation of the difluoroethyl group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)-3-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: The aniline group can engage in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for electrophilic fluorination, trifluoroacetic anhydride for Knoevenagel-type reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include difluoroethylated nucleophiles, quinones, and complex aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,2-Difluoroethyl)-3-fluoroaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)-3-fluoroaniline involves its interaction with molecular targets through hydrogen bonding and lipophilic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and modulate the acidity of the α-proton, thereby influencing its affinity and specificity for drug targets .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-3-fluoroaniline

InChI

InChI=1S/C8H8F3N/c9-6-2-1-3-7(12)5(6)4-8(10)11/h1-3,8H,4,12H2

InChI Key

DIBPHDDDHSXIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(F)F)N

Origin of Product

United States

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